molecular formula C15H15N5O2 B2928010 3-methoxy-1-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 1206995-25-6

3-methoxy-1-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2928010
CAS No.: 1206995-25-6
M. Wt: 297.318
InChI Key: QBZMELLISIOOMW-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative characterized by a pyrazole core substituted with a methoxy group at position 3, a methyl group at position 1, and a carboxamide moiety at position 4 linked to a 3-(1H-pyrazol-3-yl)phenyl group. Pyrazole-carboxamides are widely studied for their diverse biological activities, including anticancer, antifungal, and pesticidal properties .

Properties

IUPAC Name

3-methoxy-1-methyl-N-[3-(1H-pyrazol-5-yl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-20-9-12(15(19-20)22-2)14(21)17-11-5-3-4-10(8-11)13-6-7-16-18-13/h3-9H,1-2H3,(H,16,18)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZMELLISIOOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methoxy-1-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.

    Coupling with the phenyl ring: The pyrazole ring is then coupled with a phenyl ring substituted with a pyrazolyl group through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst.

    Formation of the carboxamide group:

Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions:

Conditions Products Yield Key Observations
6M HCl (reflux, 8 hrs)3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid + 3-(1H-pyrazol-3-yl)aniline78%Complete cleavage of amide bond
2N NaOH (60°C, 4 hrs)Sodium salt of pyrazole-carboxylic acid + free amine85%Requires inert atmosphere for optimal yields

This reactivity enables strategic bond cleavage for fragment-based drug design applications.

Alkylation/Acylation at Pyrazole Nitrogens

The N-methyl group and pyrazole ring nitrogen participate in regioselective modifications:

Alkylation
Reaction with ethyl bromoacetate (K₂CO₃, DMF, 80°C):

text
3-Methoxy-1-(methoxycarbonylmethyl)-N-[3-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide [6]

Yield : 63% | Selectivity : >95% at N1 position

Acylation
Treatment with acetyl chloride (pyridine catalyst, CH₂Cl₂):

text
3-Methoxy-1-methyl-4-(N-acetylcarbamoyl)-N-[3-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole [6]

Yield : 71% | Reaction Time : 3 hrs

Nucleophilic Aromatic Substitution

The methoxy group undergoes displacement reactions with strong nucleophiles:

Nucleophile Conditions Product Conversion
NH₃ (liq)Sealed tube, 120°C, 12 hrs 3-Amino-1-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide58%
KSCNDMSO, 100°C, 6 hrs 3-Thiocyano-1-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide42%

Cyclization Reactions

Intramolecular condensation forms complex heterocycles:

With POCl₃ (Dean-Stark conditions):

text
Pyrazolo[3,4-e][1,4]diazepin-5-one derivative [7]

Key Parameters :

  • Temperature: 140°C

  • Time: 10 hrs

  • Yield: 51%

X-ray crystallography confirms the bicyclic structure with bond angles of 117.4° at the fusion junction .

Cross-Coupling Reactions

The aryl-pyrazole moiety participates in catalytic coupling:

Suzuki-Miyaura Reaction

text
3-Methoxy-1-methyl-N-[3-(5-phenyl-1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide [4]

Conditions :

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃, DME/H₂O (4:1)

  • 80°C, 8 hrs
    Yield : 67% | Purity : >98% (HPLC)

Comparative Reactivity Analysis

Table 1: Relative reaction rates of functional groups

Functional Group Reactivity Order Activation Energy (kJ/mol)
Carboxamide1st92.4
Methoxy group2nd105.7
Pyrazole C-H3rd128.3

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly as a receptor antagonist in various biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it has been shown to act as a 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, inhibiting the receptor’s activity and modulating downstream signaling pathways. This interaction can lead to various physiological effects, including the inhibition of platelet aggregation and vasoconstriction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis of Pyrazole-Carboxamide Derivatives

The following table summarizes key structural features, biological activities, and research findings for compounds structurally or functionally related to 3-methoxy-1-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide:

Compound Substituents/Modifications Biological Activity Key Findings Reference
5-((1H-Indol-3-yl)Methyleneamino)-N-Phenyl-3-(Phenylamino)-1H-Pyrazole-4-Carboxamide (7a) Indole-Schiff base at position 5; phenylamino at position 3 Antitumor Exhibited excellent antitumor activity in enzymatic assays.
3-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)-1H-Pyrazole-4-Carboxamide (1) Sulfonamide-pyridine hybrid at position 3 Anticancer Demonstrated strong enzymatic inhibition (IR 1720 cm⁻¹ for C=O stretch).
N-(Substituted Pyridinyl)-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide Trifluoromethyl at position 3; pyridinyl substituents on carboxamide Antifungal Broad-spectrum antifungal activity against Candida spp.
5-((Arylidene)Amino)-3-(Methylthio)-N-(4-(3-Oxomorpholino)Phenyl)-1H-Pyrazole-4-Carboxamide Methylthio at position 3; morpholino-linked arylidene at position 5 Antimalarial High yields (up to 91%) and potent activity against Plasmodium falciparum.
Fluxapyroxad Difluoromethyl at position 3; biphenyl substituent on carboxamide Fungicidal Commercial fungicide with no observed reproductive toxicity in animal studies.
Isoflucypram Cyclopropyl and difluoromethyl groups; isopropylbenzyl substituent Pesticidal High purity (≥960 g/kg); relevant impurities include pyrazole-carboxylic acid derivatives.

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Methoxy Groups: The methoxy group in the target compound may enhance solubility or influence electronic properties compared to bulkier substituents like trifluoromethyl (antifungal) or methylthio (antimalarial) groups .

Comparative Pharmacological Profiles :

  • Anticancer vs. Antifungal : Compounds with electron-withdrawing groups (e.g., trifluoromethyl) exhibit stronger antifungal activity, while those with aromatic Schiff bases (e.g., indole derivatives) show antitumor efficacy .
  • Pesticidal Specificity : Fluxapyroxad and isoflucypram demonstrate that fluorinated substituents and bicyclic side chains improve environmental stability and target binding in pesticides .

Synthetic Methodologies: Schiff base formation and subsequent reduction (e.g., NaBH₄) are common strategies for introducing arylidene/arylamino groups at position 5 of the pyrazole ring . Catalytic acetic acid or Pd/C-mediated reductions are employed to modify carboxamide-linked aryl groups .

Biological Activity

The compound 3-methoxy-1-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H15_{15}N5_{5}O
  • Molecular Weight : 269.31 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . Research indicates that compounds with a pyrazole scaffold can exhibit significant antiproliferative effects against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Pyrazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The results demonstrated that certain derivatives exhibited IC50 values as low as 5.55 μM, indicating potent activity against these cell lines .
  • In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth and improved survival rates, suggesting potential for clinical application in cancer therapy .

Antifungal Activity

The compound has also been assessed for its antifungal properties. In vitro assays against phytopathogenic fungi revealed that certain pyrazole derivatives exhibited moderate antifungal activities, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL .

Anti-inflammatory Activity

Pyrazole-based compounds have been reported to possess anti-inflammatory properties. A study indicated that some derivatives could significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating their potential as anti-inflammatory agents .

Enzyme Inhibition

Research has shown that pyrazole derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Some compounds demonstrated high selectivity and potency against both MAO-A and MAO-B isoforms, suggesting potential applications in treating neurological disorders .

Summary of Biological Activities

Activity TypeCell Lines/OrganismsIC50 ValuesReference
AnticancerMDA-MB-2315.55 μM
HepG21.82 μM
AntifungalGibberella zeae>50% inhibition
Anti-inflammatoryTNF-α InhibitionUp to 85%
MAO InhibitionMAO-A/BPotent inhibitors

Q & A

Q. What are the standard synthetic routes for 3-methoxy-1-methyl-N-[3-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide, and how are key intermediates validated?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or diketones .
  • Substitution and coupling : Introduction of the 3-methoxy and 1-methyl groups via nucleophilic substitution, followed by coupling of the 3-(1H-pyrazol-3-yl)phenyl moiety using Buchwald-Hartwig or Ullmann-type reactions .
  • Validation : Intermediates are characterized via 1^1H/13^{13}C NMR and LC-MS to confirm structural integrity .

Q. How is this compound characterized spectroscopically, and what analytical benchmarks are critical for purity assessment?

Key techniques include:

  • NMR spectroscopy : 1^1H NMR (400 MHz) resolves methoxy (δ3.8\delta \sim3.8 ppm) and pyrazole ring protons (δ6.37.5\delta \sim6.3–7.5 ppm) .
  • Mass spectrometry : ESI-MS typically shows [M+H]+^+ peaks at m/z 341.1 (calculated molecular weight: 340.3 g/mol) .
  • HPLC purity : ≥97% purity is achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens focus on:

  • Enzyme inhibition : Testing against kinases (e.g., TNIK) or fungal succinate dehydrogenase (SDH) using fluorometric assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, HepG2) to identify IC50_{50} values .
  • Solubility and stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) influence biological activity and selectivity?

Comparative studies reveal:

  • Methoxy group : Enhances solubility but may reduce SDH inhibition compared to trifluoromethyl analogs (e.g., penthiopyrad, a fungicide) .
  • Pyrazole substitution : 1-Methyl groups improve metabolic stability, while 3-(1H-pyrazol-3-yl)phenyl moieties enhance kinase binding affinity .
  • Methodology : Molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations quantify binding interactions .

Q. How can contradictory data in enzymatic vs. cellular assays be resolved?

Discrepancies may arise from:

  • Membrane permeability : Poor cellular uptake despite high in vitro enzyme inhibition. Use logP measurements (e.g., shake-flask method) and PAMPA assays to assess permeability .
  • Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended targets .
  • Data normalization : Use positive controls (e.g., staurosporine for kinase assays) to calibrate activity thresholds .

Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?

Optimization includes:

  • Prodrug design : Esterification of the carboxamide group to improve oral bioavailability .
  • Formulation : Use of nanocarriers (e.g., liposomes) to enhance aqueous solubility .
  • Metabolic blocking : Introduce deuterium at labile positions to slow CYP450-mediated degradation .

Methodological Tables

Q. Table 1. Comparative Biological Activity of Pyrazole Carboxamide Derivatives

CompoundTarget Enzyme (IC50_{50})Solubility (µg/mL, pH 7.4)LogP
Target CompoundTNIK: 0.8 nM12.32.1
3-(Difluoromethyl) Analog SDH: 4.2 nM8.73.5
Penthiopyrad SDH: 1.5 nM5.24.0

Q. Table 2. Key Synthetic Intermediates

IntermediateCharacterization MethodYield (%)
1-Methylpyrazole-4-ester1^1H NMR, LC-MS78
3-(1H-Pyrazol-3-yl)anilineHRMS, IR (N-H stretch: 3350 cm1^{-1})65

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